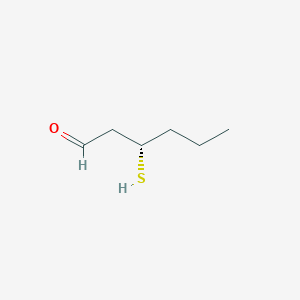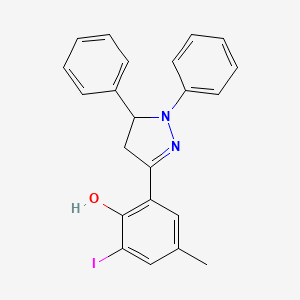
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazolidine ring, phenyl groups, an iodine atom, and a cyclohexadienone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the pyrazolidine ring. This can be achieved through the reaction of hydrazine with a suitable diketone, followed by the introduction of phenyl groups via Friedel-Crafts acylation. The cyclohexadienone moiety is then synthesized separately and coupled with the pyrazolidine intermediate under controlled conditions. The final step involves the iodination of the compound using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-chloro-4-methylcyclohexa-2,4-dien-1-one: Similar structure but with a chlorine atom instead of iodine.
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-bromo-4-methylcyclohexa-2,4-dien-1-one: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions, potentially leading to distinct chemical and biological behaviors.
Propiedades
Número CAS |
259535-04-1 |
|---|---|
Fórmula molecular |
C22H19IN2O |
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
2-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-6-iodo-4-methylphenol |
InChI |
InChI=1S/C22H19IN2O/c1-15-12-18(22(26)19(23)13-15)20-14-21(16-8-4-2-5-9-16)25(24-20)17-10-6-3-7-11-17/h2-13,21,26H,14H2,1H3 |
Clave InChI |
HPJSRQDFCGJJEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)I)O)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


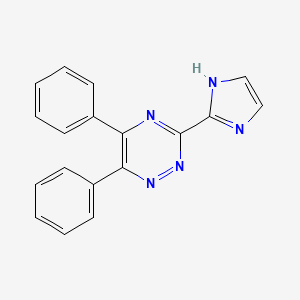
![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
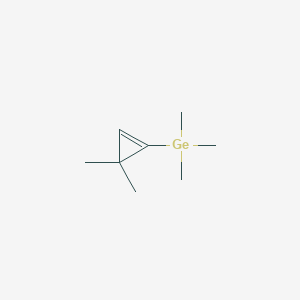

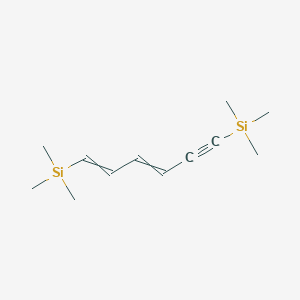
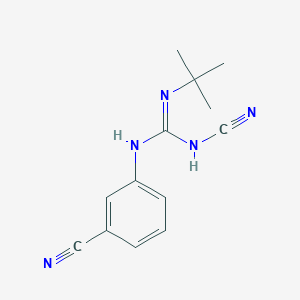

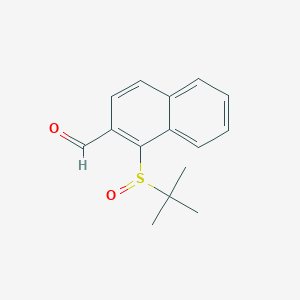
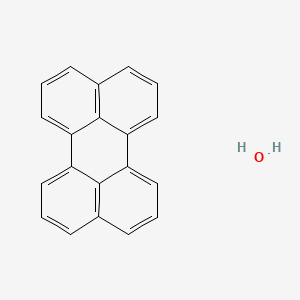
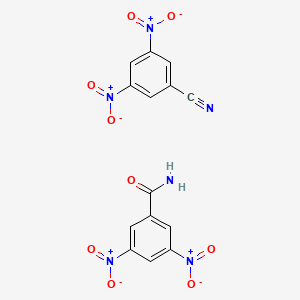
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
